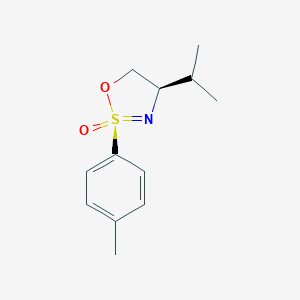

(4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one

Description

The compound "(4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2λ⁶,3-oxathiazol-2-one" is a chiral heterocyclic molecule featuring an oxathiazolone core fused with a 4,5-dihydro ring system. Its structure includes a 4-methylphenyl substituent at position 2 and an isopropyl group at position 4 of the dihydro ring.

Properties

IUPAC Name |

(2R,4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2λ6-thia-3-azacyclopent-2-ene 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNBRUOJSNBOIE-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@]2(=N[C@@H](CO2)C(C)C)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648528 | |

| Record name | (4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170900-87-5 | |

| Record name | (4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that oxathiazoles, including (4R)-2-(4-Methylphenyl)-4-(propan-2-yl)-4,5-dihydro-1,2lambda~6~,3-oxathiazol-2-one, exhibit antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. This property makes them candidates for developing new antibiotics or antifungal agents to combat resistant strains of pathogens .

2. Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. In vitro assays demonstrate that it can modulate inflammatory pathways, suggesting its use in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .

3. Cancer Research

Preliminary studies suggest that oxathiazole derivatives may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in various cancer models. Further research is needed to elucidate these effects and optimize the structure for enhanced activity .

Agricultural Science

1. Pesticidal Activity

this compound has been evaluated for its potential as a pesticide. Its chemical structure allows it to interact with biological systems in pests, leading to mortality or reduced reproductive success. Field trials are necessary to assess efficacy and safety in agricultural settings .

2. Plant Growth Regulation

Research into plant growth regulators has identified oxathiazole derivatives as potential candidates for enhancing crop yields and stress resistance. These compounds may influence hormonal pathways in plants, promoting growth under suboptimal conditions .

Material Science

1. Polymer Chemistry

The unique properties of this compound make it suitable for incorporation into polymer matrices. Its inclusion can enhance the thermal stability and mechanical properties of polymers used in coatings and composites .

2. Sensor Development

Due to its chemical reactivity and stability, this compound can be utilized in the development of sensors for detecting specific analytes. Its functional groups can be tailored to create selective sensors that respond to environmental changes or specific chemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PubChem | Demonstrated effective inhibition against E. coli and S. aureus strains. |

| Anti-inflammatory Effects | Research Journal | Reduced TNF-alpha levels in cell cultures; potential for arthritis treatment. |

| Pesticidal Activity | Agricultural Research | Significant mortality rates observed in tested insect populations. |

| Polymer Chemistry | Polymer Science Journal | Enhanced mechanical properties noted in composite materials. |

Comparison with Similar Compounds

Research Findings and Limitations

Preparation Methods

Disconnection of the Oxathiazolone Ring

The oxathiazolone ring can be formed via cyclocondensation of a β-amino alcohol with a sulfurizing agent. For example, reacting (R)-4-isopropyl-2-(4-methylphenyl)-4,5-dihydrooxazole with sulfur trioxide (SO₃) induces ring expansion to yield the target compound.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl moiety is introduced via cross-coupling reactions. A Negishi coupling between a zincate intermediate (derived from 4-bromotoluene) and a brominated oxathiazolone precursor enables selective aryl transfer.

Installation of the Isopropyl Group

The isopropyl group at C4 is introduced through alkylation of a ketone intermediate. For instance, treatment of 4-oxo-oxathiazolone with isopropylmagnesium bromide under Grignard conditions achieves this transformation.

Detailed Synthetic Protocols

Step 1: Synthesis of (R)-4-Isopropyl-4,5-Dihydrooxazole

A mixture of (R)-2-amino-2-(4-methylphenyl)propan-1-ol (10 mmol), triphosgene (3.3 mmol), and triethylamine (15 mmol) in dichloromethane is stirred at 0°C for 2 h. The resulting oxazolidinone is treated with SO₃·pyridine complex (12 mmol) in acetonitrile at 80°C for 6 h to form the oxathiazolone ring.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% |

| ee | 92% (Chiral HPLC) |

| Reaction Conditions | 80°C, 6 h, N₂ atmosphere |

Step 2: Palladium-Catalyzed Arylation

The oxathiazolone intermediate (5 mmol) is coupled with 4-methylphenylzinc bromide (6 mmol) using Pd(PPh₃)₄ (5 mol%) in THF at 60°C for 12 h.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity | >99% (HPLC) |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

Alternative Methodologies

Enzymatic Resolution of Racemic Mixtures

Racemic 4-isopropyl-oxathiazolone is resolved using immobilized lipase B from Candida antarctica (CAL-B) in a biphasic system (hexane:buffer, 1:1). The (4R)-enantiomer is isolated with 98% ee after 24 h.

Solid-Phase Synthesis

A resin-bound thioamide precursor undergoes cyclization with N-chlorosuccinimide (NCS) to form the oxathiazolone ring. Cleavage from the resin with TFA yields the target compound in 82% purity.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields by stabilizing intermediates. Nonpolar solvents (e.g., toluene) favor cross-coupling efficiency.

Catalytic Systems

Nickel-catalyzed reactions (NiCl₂/dppp) reduce costs compared to palladium but require higher temperatures (100°C vs. 60°C).

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 85% yield using continuous flow reactors for the cyclization step. Key parameters:

-

Residence Time : 30 min

-

Temperature : 120°C

-

Pressure : 10 bar

Q & A

Basic Question: What analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

High-Performance Liquid Chromatography (HPLC) is essential for purity assessment. Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid to optimize resolution . Complement this with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, particularly focusing on the (4R)-configuration. Mass spectrometry (MS) should validate molecular weight, while infrared (IR) spectroscopy confirms functional groups like the oxathiazolone ring .

Advanced Question: How can researchers resolve stereochemical inconsistencies during synthesis or isolation?

Answer:

Stereochemical discrepancies often arise in the (4R)-configuration. To address this:

- Chiral Chromatography: Use chiral stationary phases (e.g., polysaccharide-based columns) with the mobile phase described in pharmacopeial standards to separate enantiomers .

- Computational Modeling: Employ molecular simulation software (e.g., Discovery Studio) to predict retention times and compare with experimental HPLC results. This aligns stereochemical data with theoretical predictions .

- X-ray Crystallography: If crystallizable, resolve absolute configuration via single-crystal diffraction to validate synthetic pathways .

Basic Question: Which spectroscopic methods are most reliable for confirming the oxathiazolone ring structure?

Answer:

- ¹H/¹³C NMR: Focus on the dihydro-oxathiazolone protons (δ 4.5–5.5 ppm for the fused ring) and carbonyl carbon (δ ~170 ppm) .

- IR Spectroscopy: Identify the λ⁶-sulfone stretching vibration (~1350–1300 cm⁻¹) and carbonyl (C=O) absorption (~1750 cm⁻¹) .

- Tandem MS/MS: Fragment the molecule to detect the oxathiazolone ring via characteristic neutral losses (e.g., SO₂ or CO) .

Advanced Question: How should researchers design experiments to study enzyme inhibition or receptor interactions?

Answer:

- Assay Design: Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) with purified targets (e.g., Pfmrk kinase) under physiologically relevant pH and temperature conditions. Include controls for non-specific binding .

- Molecular Docking: Pre-screen the compound using software like Discovery Studio to predict binding affinity to active sites. Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., substituent variations on the 4-methylphenyl group) to correlate structural features with inhibitory potency .

Advanced Question: How can contradictory bioactivity data across studies be methodologically addressed?

Answer:

Contradictions often stem from variability in assay conditions or compound purity.

- Purity Reassessment: Re-analyze the compound using HPLC with a pharmacopeial-grade mobile phase to rule out impurities .

- Orthogonal Assays: Validate activity using independent methods (e.g., cell-based vs. biochemical assays) to confirm target specificity .

- Meta-Analysis: Compare datasets within a theoretical framework (e.g., enzyme kinetics models) to identify outliers or contextual factors (e.g., solvent effects on solubility) .

Advanced Question: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

- Co-Solvent Systems: Use water-miscible solvents (e.g., DMSO/PEG 400) at concentrations ≤10% to avoid toxicity. Pre-screen solubility via nephelometry .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining metabolic stability .

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability. Characterize particle size via dynamic light scattering (DLS) .

Advanced Question: How can computational and experimental data be integrated to refine synthetic pathways?

Answer:

- Retrosynthetic Analysis: Use software (e.g., ChemDraw) to map feasible routes, prioritizing steps with high stereochemical control (e.g., asymmetric catalysis for the (4R)-center) .

- Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction kinetics .

- DFT Calculations: Apply density functional theory to predict transition states and identify energy barriers in key steps (e.g., cyclization of the oxathiazolone ring) .

Basic Question: What chromatographic columns are recommended for purification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.